Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate
Overview
Description
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.30 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate typically involves the reaction of 4-methoxyphenyl isothiocyanate with this compound under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of an isothiazole ring.
Isoxazole derivatives: These compounds have a similar five-membered ring structure but with different heteroatoms (oxygen and nitrogen) compared to isothiazole (sulfur and nitrogen).
The uniqueness of this compound lies in its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKNECMRVXILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517369 | |
Record name | Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82424-54-2 | |
Record name | Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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